Obtusilin
Overview
Description
Obtusilin is a natural product isolated from the leaves of Eucalyptus camaldulensis . It has a molecular weight of 470.68 and its chemical formula is C30H46O4 .
Molecular Structure Analysis
The molecular structure of Obtusilin consists of 30 carbon atoms, 46 hydrogen atoms, and 4 oxygen atoms . The specific arrangement of these atoms gives Obtusilin its unique chemical properties.Physical And Chemical Properties Analysis
Obtusilin is a powder at room temperature . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-Lung Cancer Activity
Ursolic acid (UA), the parent compound of Obtusilin, exhibits potent anti-lung cancer effects. UA has been studied extensively for its ability to inhibit lung cancer progression. However, UA’s poor water solubility and limited bioavailability have posed challenges for clinical application. Researchers have developed novel UA derivatives to overcome these limitations . These derivatives show promise in combating various types of lung cancers, making Obtusilin a potential candidate for future therapies.
Antiproliferative Effects Against Hepatocellular Carcinoma
Various solvent extracts from Obtusilin have demonstrated antimicrobial activity against a broad spectrum of human pathogenic organisms. Additionally, UA derivatives have shown antiproliferative effects against hepatocellular carcinoma, a common form of liver cancer .
Leukemia Treatment
UA derivatives have also been investigated for their potential in treating leukemia. These compounds bear oxidazole, triazolone, and piperazone moieties, and their antitumor activity has been evaluated .
Breast Cancer and Prostate Cancer
Studies suggest that UA and its derivatives may play a role in breast cancer and prostate cancer management. While UA itself has shown promise, modifications to enhance bioavailability could further improve its efficacy .
Other Potential Applications
UA derivatives have been explored for their antibacterial, anti-diabetic, and anti-tumor effects. These compounds hold promise in diverse therapeutic areas .
Safety And Hazards
properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJVSLVPQYJLP-HUWCOUCRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obtusilin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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